molecular formula C9H7F3O2 B1304633 2'-(Trifluoromethoxy)acetophenone CAS No. 220227-93-0

2'-(Trifluoromethoxy)acetophenone

Cat. No.: B1304633
CAS No.: 220227-93-0
M. Wt: 204.15 g/mol
InChI Key: XTXSTESGCXKUIH-UHFFFAOYSA-N
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Description

2'-(Trifluoromethoxy)acetophenone is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

2'-(Trifluoromethoxy)acetophenone and its derivatives have been explored for their synthesis and reactivity in various scientific studies. Zriba, Magnier, and Blazejewski (2009) discussed the preparation of 2-trifluoromethoxy acetophenone and β-trifluoromethoxystyrenes derivatives, focusing on the perturbation induced by the aliphatic trifluoromethoxy group (Zriba, Magnier, & Blazejewski, 2009).

Safety and Hazards

2’-(Trifluoromethoxy)acetophenone is classified as a combustible liquid. It causes skin irritation and serious eye irritation . It should be stored under inert gas in a well-ventilated place and kept cool . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXSTESGCXKUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380403
Record name 2'-(Trifluoromethoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-93-0
Record name 2'-(Trifluoromethoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(Trifluoromethoxy)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the trifluoromethoxy group in the synthesis of 2'-(trifluoromethoxy)acetophenone and related compounds?

A1: The research article focuses on the preparation and reactivity of novel trifluoromethoxylated synthons, including this compound and β-trifluoromethoxystyrenes. [] The authors highlight the significance of the trifluoromethoxy (-OCF3) group, introduced through a fluorodesulfurization reaction, in influencing the reactivity of these compounds. The unique electronic properties and steric bulk of the -OCF3 group are suggested to contribute to the distinct reactivity profiles observed compared to non-fluorinated analogues.

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